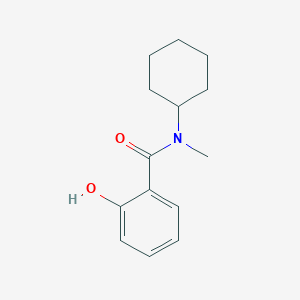![molecular formula C19H32N2O B5379215 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5379215.png)
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane, also known as DMAD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMAD belongs to the class of adamantane derivatives, which are known for their unique structural and pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cell differentiation. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has also been shown to inhibit the activity of PKC, which can lead to the inhibition of cell proliferation and angiogenesis. In addition, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. It has also been shown to have a high affinity for its target enzymes and signaling pathways. However, 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has some limitations for lab experiments. It is relatively unstable and can degrade over time. It also has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane research. One direction is to investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action and its effects on various enzymes and signaling pathways. Additionally, future research could focus on improving the stability and solubility of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane to make it more suitable for in vivo studies.
Synthesemethoden
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane can be synthesized using a two-step process. The first step involves the reaction of 3,5-dimethyladamantane-1-carboxylic acid with thionyl chloride to yield 3,5-dimethyladamantane-1-carbonyl chloride. The second step involves the reaction of 3,5-dimethyladamantane-1-carbonyl chloride with 4-methyl-1,4-diazepane in the presence of triethylamine to yield 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane.
Wissenschaftliche Forschungsanwendungen
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1-adamantyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-17-9-15-10-18(2,12-17)14-19(11-15,13-17)16(22)21-6-4-5-20(3)7-8-21/h15H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMDJTZNRNWHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCCN(CC4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B5379135.png)

![1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5379159.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine](/img/structure/B5379165.png)
![N-[1-(4-methoxyphenyl)-1-methylethyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5379167.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5379175.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5379185.png)
![N-(2-hydroxyethyl)-4-{methyl[3-(trifluoromethyl)benzyl]amino}-2-pyridinecarboxamide](/img/structure/B5379187.png)
![1-butyl-4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5379211.png)
![N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine](/img/structure/B5379222.png)
![1-(2-chloro-4-fluorobenzoyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B5379224.png)
![N-methyl-5-{[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]methyl}-2-pyrimidinamine dihydrochloride](/img/structure/B5379233.png)
![3-methyl-8-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379236.png)
![3-(4-tert-butylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5379239.png)